2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide is a synthetic compound primarily investigated for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure, characterized by multiple ring systems and functional groups, makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and therapeutic potentials.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize this compound, multiple synthetic routes have been developed. One common approach involves a multistep synthesis starting from simple precursors. The key steps usually include:
Formation of the pyrido[4,3-d]pyrimidin core: : This is typically achieved through a cyclization reaction involving suitable precursors such as aminopyrimidines and aldehydes under acidic or basic conditions.
Functionalization of the core structure: : This involves introducing the benzyl and methyl groups through alkylation or acylation reactions.
Addition of the 1-(p-tolyl)ethyl group: : This step is often carried out using a coupling reaction with appropriate reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would typically involve optimization of the reaction conditions to maximize yield and minimize cost. This could include using continuous flow reactors, optimizing temperature and pressure conditions, and employing catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylic and methyl groups, using reagents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the ketone group in the tetrahydropyrido[4,3-d]pyrimidin ring can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : The compound can undergo various nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (carboxylic acids, ketones), reduced compounds (alcohols, hydrocarbons), and substituted products with new functional groups introduced at the aromatic rings.
Scientific Research Applications
2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide has been studied for various applications:
In Chemistry
Catalysis: : As a ligand in transition metal catalyzed reactions.
Material Science: : Investigation of its properties for potential use in organic electronics.
In Biology
Enzyme Inhibition: : Potential inhibitor of certain enzymes, thus useful in studying enzyme mechanisms.
Receptor Binding Studies: : Its structure allows for binding to various biological receptors, providing insights into receptor-ligand interactions.
In Medicine
Drug Development: : Potential lead compound in the development of new therapeutic agents targeting specific enzymes or receptors.
Cancer Research: : Evaluated for its anticancer properties due to its ability to interfere with cellular processes.
In Industry
Pharmaceutical Manufacturing: : Used as an intermediate in the synthesis of other complex molecules.
Biotechnology: : Application in the development of biotechnological tools and assays.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on the context of its application. Generally, it functions by interacting with molecular targets such as enzymes, receptors, or DNA.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition or modulation of enzyme activity by binding to the active site or allosteric sites.
Receptors: : Binding to specific receptors to modulate their activity, influencing downstream signaling pathways.
DNA: : Potentially intercalating with DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide exhibits unique features such as its specific substitution pattern and the presence of the tetrahydropyrido[4,3-d]pyrimidin core.
Similar Compounds
Pyrimidin Derivatives: : Compounds with similar pyrimidin cores but different functional groups.
Benzyl-Substituted Compounds: : Compounds with benzyl groups attached to different positions or ring systems.
Tetrahydropyridine Compounds: : Similar structures with variations in the tetrahydropyridine ring.
These comparisons highlight the uniqueness of the compound, particularly in its applications and the specific reactions it undergoes.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[1-(4-methylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O2/c1-18-9-11-22(12-10-18)19(2)27-25(31)17-30-20(3)28-24-13-14-29(16-23(24)26(30)32)15-21-7-5-4-6-8-21/h4-12,19H,13-17H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWRALXUJVEJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)CN2C(=NC3=C(C2=O)CN(CC3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.